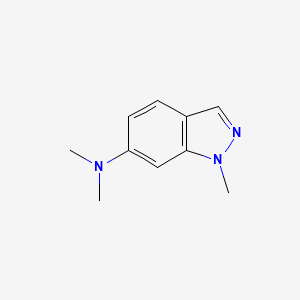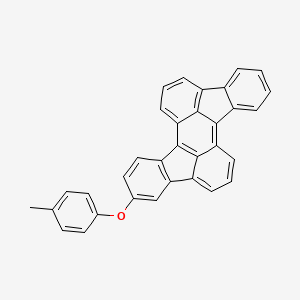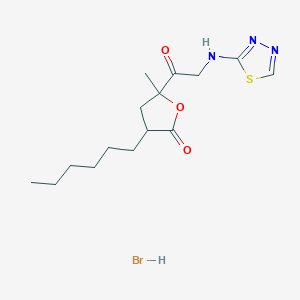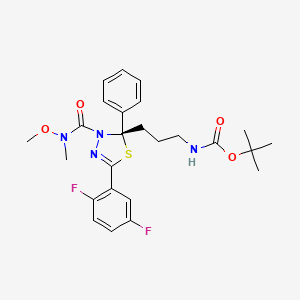![molecular formula C72H46 B12623412 9,9',9''-([1,1'-Biphenyl]-3,3',5-triyl)tris(10-phenylanthracene) CAS No. 919791-86-9](/img/structure/B12623412.png)
9,9',9''-([1,1'-Biphenyl]-3,3',5-triyl)tris(10-phenylanthracene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’,9’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tris(10-phenylanthracene) is a complex organic compound that belongs to the family of anthracene derivatives. Anthracene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. This compound, in particular, is characterized by its high thermal stability and blue emission with a high quantum yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’,9’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tris(10-phenylanthracene) typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out in the presence of palladium catalysts and base under inert conditions. The starting materials usually include anthracene derivatives and aryl halides. The reaction conditions are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to consistent product quality. The use of automated systems also reduces the risk of contamination and improves overall efficiency.
Chemical Reactions Analysis
Types of Reactions
9,9’,9’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tris(10-phenylanthracene) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the anthracene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Scientific Research Applications
9,9’,9’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tris(10-phenylanthracene) has a wide range of applications in scientific research, including:
Chemistry: Used as a blue-emitting material in organic light-emitting diodes (OLEDs) and as a sensitizer in chemiluminescence.
Biology: Employed in fluorescence microscopy for imaging biological samples.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of optoelectronic devices and solar energy harvesting technologies.
Mechanism of Action
The mechanism of action of 9,9’,9’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tris(10-phenylanthracene) involves its ability to absorb and emit light. The compound’s photophysical properties are attributed to its conjugated structure, which allows for efficient energy transfer. In OLEDs, the compound acts as an emitter, releasing photons when excited by an electric current. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to the destruction of cancer cells .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its use in blue OLEDs and chemiluminescence.
9-(4-Phenyl)anthracene: Exhibits high thermal stability and blue emission.
9-(4-Phenylethynyl)anthracene: Used in photophysical studies and as a blue-emitting material.
Uniqueness
9,9’,9’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tris(10-phenylanthracene) stands out due to its unique structure, which provides enhanced thermal stability and higher quantum yield compared to other anthracene derivatives. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial applications .
Properties
CAS No. |
919791-86-9 |
|---|---|
Molecular Formula |
C72H46 |
Molecular Weight |
911.1 g/mol |
IUPAC Name |
9-[3-[3,5-bis(10-phenylanthracen-9-yl)phenyl]phenyl]-10-phenylanthracene |
InChI |
InChI=1S/C72H46/c1-4-23-47(24-5-1)67-55-31-10-16-37-61(55)70(62-38-17-11-32-56(62)67)51-30-22-29-50(43-51)52-44-53(71-63-39-18-12-33-57(63)68(48-25-6-2-7-26-48)58-34-13-19-40-64(58)71)46-54(45-52)72-65-41-20-14-35-59(65)69(49-27-8-3-9-28-49)60-36-15-21-42-66(60)72/h1-46H |
InChI Key |
RQEQUKYMYSJUJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC(=C5)C6=CC(=CC(=C6)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=CC=CC=C1)C1=C2C=CC=CC2=C(C2=CC=CC=C21)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623334.png)
![N-[3-Fluoro-4-(pent-4-enoyl)phenyl]pyridine-2-carboxamide](/img/structure/B12623351.png)

![1-Propanol, 2-[ethyl[[5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-3-isothiazolyl]methyl]amino]-2-methyl-](/img/structure/B12623366.png)
![(11S,12R,16S)-11-(3,4-dimethoxybenzoyl)-14-[2-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12623368.png)
![2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide](/img/structure/B12623374.png)

![3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene](/img/structure/B12623383.png)



![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12623399.png)


